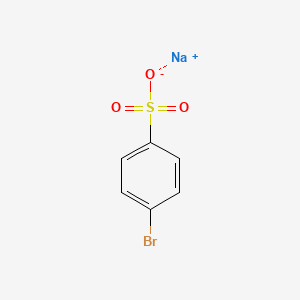
Benzenesulfonic acid, 4-bromo-, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonic acid, 4-bromo-, sodium salt is an organosulfur compound with the molecular formula C6H4BrNaO3S. It is a derivative of benzenesulfonic acid where a bromine atom is substituted at the para position of the benzene ring. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzenesulfonic acid, 4-bromo-, sodium salt can be synthesized through the sulfonation of 4-bromobenzene using concentrated sulfuric acid.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale sulfonation reactors where 4-bromobenzene is treated with sulfur trioxide or fuming sulfuric acid. The resulting sulfonic acid is then neutralized with sodium hydroxide to yield the sodium salt .
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonic acid, 4-bromo-, sodium salt undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The sulfonic acid group can participate in redox reactions, although these are less common.
Formation of Sulfonamides and Sulfonyl Chlorides: The sulfonic acid group can react with amines to form sulfonamides or with thionyl chloride to form sulfonyl chlorides.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include hydroxide ions, alkoxides, and amines.
Oxidizing Agents: Strong oxidizing agents like potassium permanganate can be used for oxidation reactions.
Thionyl Chloride: Used for converting the sulfonic acid group to sulfonyl chloride.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonyl Chlorides: Formed from the reaction with thionyl chloride.
Substituted Benzenes: Formed from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Benzenesulfonic acid, 4-bromo-, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonyl chlorides.
Biology: Employed in the study of enzyme inhibition and protein modification due to its ability to form stable sulfonamide bonds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.
Industry: Utilized in the production of dyes, detergents, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of benzenesulfonic acid, 4-bromo-, sodium salt primarily involves its sulfonic acid group. This group can form strong bonds with various nucleophiles, making it a versatile reagent in chemical synthesis. The bromine atom also plays a role in directing electrophilic substitution reactions to the para position on the benzene ring .
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonic Acid: The parent compound without the bromine substitution.
4-Chlorobenzenesulfonic Acid, Sodium Salt: Similar structure with a chlorine atom instead of bromine.
4-Bromobenzenesulfonic Acid: The free acid form without the sodium salt
Uniqueness
Benzenesulfonic acid, 4-bromo-, sodium salt is unique due to the presence of both the bromine atom and the sulfonic acid group. This combination allows for specific reactivity patterns and makes it a valuable reagent in organic synthesis and industrial applications .
Propiedades
Número CAS |
5015-75-8 |
|---|---|
Fórmula molecular |
C6H5BrNaO3S |
Peso molecular |
260.06 g/mol |
Nombre IUPAC |
sodium;4-bromobenzenesulfonate |
InChI |
InChI=1S/C6H5BrO3S.Na/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,(H,8,9,10); |
Clave InChI |
WBPDYMXNWYFHGZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1S(=O)(=O)[O-])Br.[Na+] |
SMILES canónico |
C1=CC(=CC=C1S(=O)(=O)O)Br.[Na] |
Key on ui other cas no. |
5015-75-8 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















